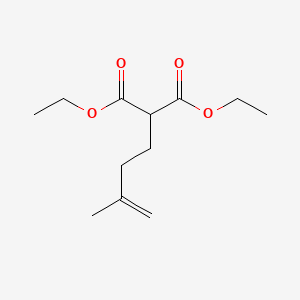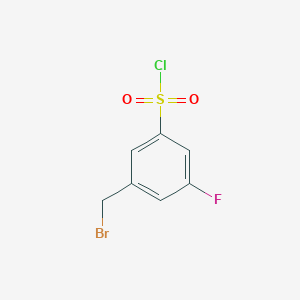![molecular formula C18H18Cl2 B13433487 1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves the reaction of 1,2-bis(2-chloroethoxy)ethane with benzene derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired E/Z mixture . Industrial production methods may involve large-scale reactors and purification processes to isolate the compound in its pure form.
Chemical Reactions Analysis
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene can be compared with other similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: A related compound with similar chemical properties and reactivity
Bis(2-chloroethyl)ether: Another compound with chloroethyl groups, used in various chemical reactions
The uniqueness of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene lies in its specific structure and the presence of the E/Z mixture, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H18Cl2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
[(Z)-1,6-dichloro-4-phenylhex-3-en-3-yl]benzene |
InChI |
InChI=1S/C18H18Cl2/c19-13-11-17(15-7-3-1-4-8-15)18(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2/b18-17- |
InChI Key |
SXTVIOFHRJVNOT-ZCXUNETKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/CCCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
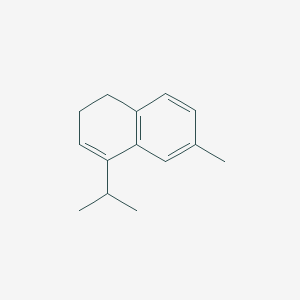
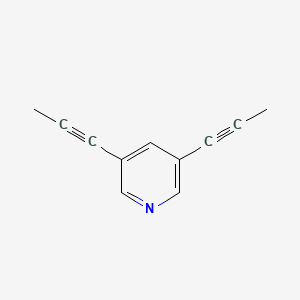
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
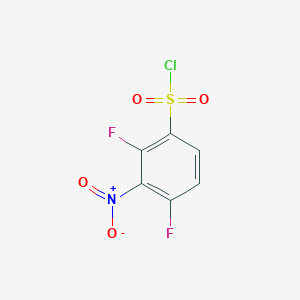
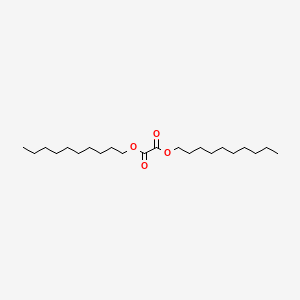
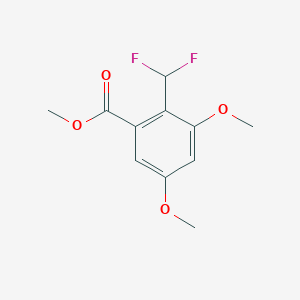
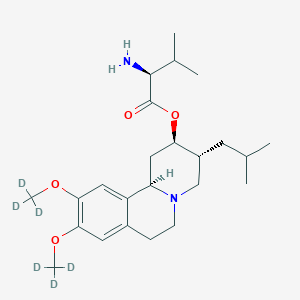
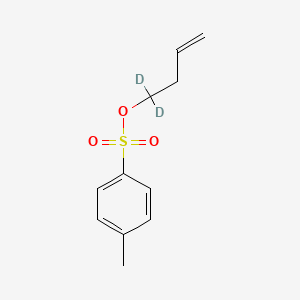
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
